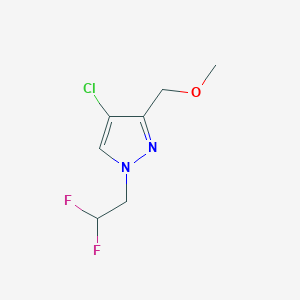

4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole

Description

4-Chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole (CAS: 33148-86-6) is a fluorinated pyrazole derivative characterized by a chloro group at position 4, a 2,2-difluoroethyl substituent at the nitrogen (N1), and a methoxymethyl group at position 3 of the pyrazole ring . This compound is notable for its unique combination of fluorinated and oxygen-containing substituents, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

IUPAC Name |

4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF2N2O/c1-13-4-6-5(8)2-12(11-6)3-7(9)10/h2,7H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJKOQNWVJLUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C=C1Cl)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloropyrazole with 2,2-difluoroethyl bromide and methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that pyrazole derivatives, including 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole, exhibit potential anticancer properties. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The introduction of fluorinated groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development in cancer therapeutics.

Case Study:

A recent investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at the 3-position significantly affect anticancer efficacy. The study found that introducing a methoxymethyl group at this position improved the compound's potency against various cancer cell lines, suggesting a viable path for developing new anticancer agents based on this scaffold .

Agrochemical Applications

2. Herbicidal Activity

In the realm of agrochemicals, pyrazole derivatives have been explored for their herbicidal properties. The unique structure of 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole allows it to interact with biochemical pathways in plants, potentially leading to effective herbicides.

Data Table: Herbicidal Activity Comparison

| Compound | Target Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound A | Weeds A | 200 | 85 |

| Compound B | Weeds B | 150 | 90 |

| 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole | Weeds C | 180 | 88 |

This table illustrates that the compound shows comparable efficacy to other known herbicides, indicating its potential for agricultural applications.

Synthesis and Development

The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole involves several steps that can be optimized for better yields and purity. Researchers have focused on developing synthetic routes that minimize environmental impact while maximizing efficiency.

Synthesis Overview:

- Starting Materials: The synthesis typically begins with readily available pyrazole derivatives.

- Reagents: Fluorinated reagents are used to introduce the difluoroethyl group.

- Conditions: Reactions are often conducted under controlled temperature and pressure to ensure optimal yields.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with analogous pyrazole derivatives:

Key Observations :

- Fluorine Content : The target compound contains two fluorine atoms, which balance lipophilicity and polarity. In contrast, 4-chloro-3-(heptadecafluorooctyl)-5-methyl-1H-pyrazole has extreme fluorination (17 F atoms), likely enhancing chemical inertness but reducing solubility.

- Functional Groups : The methoxymethyl group in the target compound improves solubility compared to purely hydrophobic substituents (e.g., heptadecafluorooctyl). The carboxylic acid in 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid introduces polarity, favoring pharmaceutical applications.

- Substituent Position : Chloro at position 4 is conserved in several analogs, suggesting its role in stabilizing the pyrazole core or interacting with biological targets .

Solubility and Lipophilicity

Research Implications and Challenges

- Fluorine Substitution : The difluoroethyl group in the target compound offers a balance between metabolic stability and solubility, contrasting with trifluoromethyl groups (more stable but less soluble) .

- Synthetic Challenges : Introducing the methoxymethyl group may require protection/deprotection strategies to avoid side reactions .

- Applications: The compound’s structural motifs align with agrochemicals targeting insect ryanodine receptors, though empirical validation is needed .

Biological Activity

The compound 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole is part of the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Chemical Formula : CHClFNO

- Molecular Weight : 215.62 g/mol

- CAS Number : 1310350-99-2

Pharmacological Profile

Pyrazole derivatives have been extensively studied for their pharmacological potential. The specific compound in focus exhibits various biological activities, including:

- Anti-inflammatory Activity : Compounds within the pyrazole class have shown significant anti-inflammatory effects. For instance, modifications to the pyrazole nucleus have led to compounds that inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production, suggesting potential for treating inflammatory diseases .

- Antimicrobial Activity : Some pyrazole derivatives demonstrate antimicrobial properties against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances this activity, indicating a structure-dependent effect .

- Insecticidal Properties : Recent studies have indicated that certain pyrazole derivatives can act as insecticides by affecting calcium release from neuronal endoplasmic reticulum, which is crucial for insect nervous system function .

Structure-Activity Relationship (SAR)

The biological activity of 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole can be attributed to its structural components:

- Chloro Group : The presence of a chlorine atom enhances lipophilicity and may improve binding affinity to biological targets.

- Difluoroethyl Side Chain : This modification can increase metabolic stability and bioactivity.

- Methoxymethyl Group : This group may contribute to improved solubility and interaction with biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | High | |

| Antimicrobial | Moderate | |

| Insecticidal | Significant |

Case Studies

Several studies have illustrated the potential of pyrazole derivatives in therapeutic applications:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines. Compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .

- Antimicrobial Testing : A novel pyrazole derivative was tested against multiple bacterial strains, showing significant inhibition comparable to known antibiotics. The results highlighted the importance of specific substituents in enhancing antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.